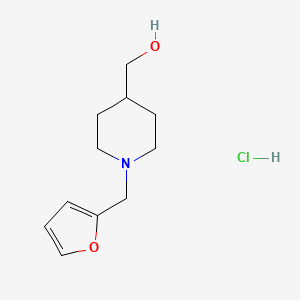
(1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride: is a chemical compound that features a piperidine ring substituted with a furan-2-ylmethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride typically involves the reaction of furan-2-ylmethylamine with piperidin-4-ylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The methanol group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Piperidine derivatives such as N-substituted piperidines.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry: In organic synthesis, (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: This compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. The piperidine ring is a common motif in many biologically active molecules, making this compound a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing piperidine and furan rings have shown promise in the development of drugs for various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)piperidin-4-one: This compound is structurally similar but lacks the methanol group.
N-substituted piperidines: These compounds share the piperidine ring but have different substituents.
Furan derivatives: Compounds containing the furan ring but with different substituents.
Uniqueness: (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride is unique due to the presence of both the furan and piperidine rings, as well as the methanol group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11;/h1-2,7,10,13H,3-6,8-9H2;1H |
InChI Key |
JHTMTRBXFMFEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















